molecular formula C10H11ClO3 B7948300 methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate CAS No. 632327-20-9

methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate

Cat. No.: B7948300
CAS No.: 632327-20-9
M. Wt: 214.64 g/mol
InChI Key: YVNZOWCPXSCKBU-VIFPVBQESA-N
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Description

Methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a chlorophenyl group and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate typically involves the esterification of (3S)-3-(3-chlorophenyl)-3-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction parameters precisely, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of methyl (3S)-3-(3-chlorophenyl)-3-oxopropanoate.

    Reduction: Formation of methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S)-3-(4-chlorophenyl)-3-hydroxypropanoate: Similar structure but with the chlorine atom in the para position.

    Methyl (3S)-3-(3-bromophenyl)-3-hydroxypropanoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl (3S)-3-(3-fluorophenyl)-3-hydroxypropanoate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNZOWCPXSCKBU-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401242469
Record name Methyl (βS)-3-chloro-β-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632327-20-9
Record name Methyl (βS)-3-chloro-β-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632327-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (βS)-3-chloro-β-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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